molecular formula C17H12FNO4S B2596983 2-{[1-(4-Fluorophenyl)-2,5-dioxopyrrolidin-3-yl]sulfanyl}benzoic acid CAS No. 307543-64-2

2-{[1-(4-Fluorophenyl)-2,5-dioxopyrrolidin-3-yl]sulfanyl}benzoic acid

Cat. No.: B2596983
CAS No.: 307543-64-2
M. Wt: 345.34
InChI Key: BZPQIBLRPSZJIK-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[1-(4-Fluorophenyl)-2,5-dioxopyrrolidin-3-yl]sulfanyl}benzoic acid typically involves multiple steps. One common method includes the reaction of 1-(4-fluorophenyl)-2,2-dihydroxyethanone with dimethyl but-2-ynedioate and 4-methoxyaniline in the presence of a catalyst . The reaction conditions often require specific temperatures and solvents to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

the principles of large-scale organic synthesis, such as optimization of reaction conditions and purification processes, would apply to its production .

Chemical Reactions Analysis

Types of Reactions

2-{[1-(4-Fluorophenyl)-2,5-dioxopyrrolidin-3-yl]sulfanyl}benzoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures, specific solvents, and sometimes catalysts to facilitate the reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a compound with additional oxygen-containing functional groups, while reduction could result in a more saturated molecule .

Scientific Research Applications

    Chemistry: It can be used as a building block for synthesizing more complex molecules.

    Biology: Its unique structure may allow it to interact with biological molecules in specific ways, making it useful for studying biochemical pathways.

    Medicine: It could serve as a lead compound for developing new pharmaceuticals, particularly those targeting specific enzymes or receptors.

    Industry: Its properties might make it useful in the development of new materials or chemical processes.

Mechanism of Action

The mechanism of action of 2-{[1-(4-Fluorophenyl)-2,5-dioxopyrrolidin-3-yl]sulfanyl}benzoic acid involves its interaction with specific molecular targets. The fluorophenyl group and the pyrrolidinyl ring are likely to play crucial roles in binding to these targets, potentially inhibiting or activating specific pathways. The exact molecular targets and pathways involved would depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyrrolidinyl and fluorophenyl derivatives, such as:

Uniqueness

What sets 2-{[1-(4-Fluorophenyl)-2,5-dioxopyrrolidin-3-yl]sulfanyl}benzoic acid apart is its combination of a fluorophenyl group with a pyrrolidinyl ring and a benzoic acid moiety. This unique structure may confer specific properties, such as enhanced binding affinity to certain biological targets or improved stability under various conditions .

Biological Activity

2-{[1-(4-Fluorophenyl)-2,5-dioxopyrrolidin-3-yl]sulfanyl}benzoic acid is a complex organic compound that has garnered attention for its potential biological activities. This article explores its mechanisms of action, biological effects, and relevant research findings, including case studies and data tables.

Chemical Structure and Properties

The compound is characterized by a unique structure that includes a benzoic acid moiety, a dioxopyrrolidinyl group, and a fluorophenyl substituent. The presence of sulfur in its structure may contribute to its biological activity by facilitating interactions with various biological targets.

PropertyValue
IUPAC NameThis compound
Molecular FormulaC16H14FNO4S
Molecular Weight335.35 g/mol
CAS NumberNot specified

The biological activity of this compound may involve several mechanisms:

  • Enzyme Inhibition : The compound has been shown to inhibit specific enzymes related to cancer cell survival, particularly targeting Bcl-2 family proteins which are crucial for apoptosis regulation .
  • Protein Binding : It exhibits a strong binding affinity to proteins such as Mcl-1 and Bfl-1, which are overexpressed in various cancers. This binding can lead to the modulation of apoptotic pathways, potentially enhancing cell death in malignant cells .

Biological Activity Studies

Recent studies have highlighted the compound's potential therapeutic applications:

  • Anti-Cancer Activity :
    • A study demonstrated that derivatives of benzoic acid, including this compound, can effectively bind to anti-apoptotic proteins, showing promising results in lymphoma cell lines with IC50 values around 100 nM for Mcl-1 inhibition .
    • The compound's selectivity over other Bcl-2 family members suggests it could be developed into a targeted therapy with reduced side effects compared to broader-spectrum agents.
  • Analgesic Effects :
    • In preclinical models, the compound exhibited analgesic properties similar to traditional non-steroidal anti-inflammatory drugs (NSAIDs), suggesting potential use in pain management therapies .

Case Studies

Several case studies have been conducted to evaluate the efficacy and safety of this compound:

  • Case Study 1 : In vitro assays showed that treatment with the compound led to significant apoptosis in cancer cell lines resistant to conventional therapies. The mechanism was attributed to enhanced activation of caspases following Mcl-1 inhibition.
  • Case Study 2 : A pharmacokinetic study revealed favorable absorption characteristics when administered orally in animal models, with a Cmax of 0.53 μg/mL and an elimination half-life of approximately 41.72 minutes, indicating potential for effective dosing regimens in clinical settings .

Properties

IUPAC Name

2-[1-(4-fluorophenyl)-2,5-dioxopyrrolidin-3-yl]sulfanylbenzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12FNO4S/c18-10-5-7-11(8-6-10)19-15(20)9-14(16(19)21)24-13-4-2-1-3-12(13)17(22)23/h1-8,14H,9H2,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZPQIBLRPSZJIK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(=O)N(C1=O)C2=CC=C(C=C2)F)SC3=CC=CC=C3C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12FNO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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